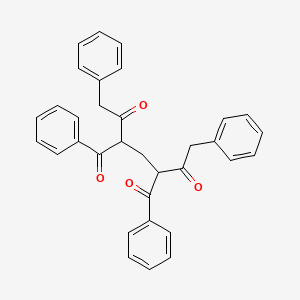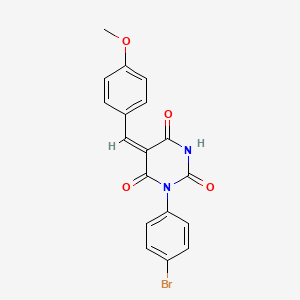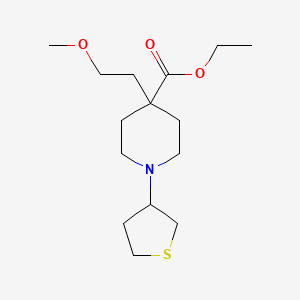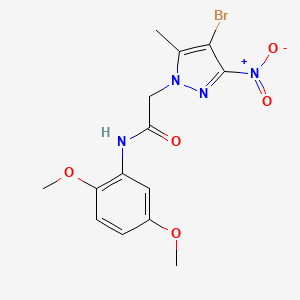
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione, also known as DBM, is a synthetic compound that belongs to the class of β-diketones. It is widely used in scientific research due to its unique properties and potential applications. DBM has gained attention in recent years due to its ability to modulate various signaling pathways, making it a promising candidate for the development of new drugs and therapies.
作用機序
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione exerts its effects through the modulation of various signaling pathways, including the NF-κB, Nrf2, and Wnt/β-catenin pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione also activates the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses. Additionally, 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has been found to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to decrease oxidative stress by increasing the expression of antioxidant enzymes. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
実験室実験の利点と制限
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has several advantages as a research tool. It is easy to synthesize and has a relatively low cost compared to other compounds. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione is also stable under normal laboratory conditions and has a long shelf life. However, 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione can exhibit cytotoxic effects at high concentrations, which can limit its use in some assays.
将来の方向性
There are several future directions for the research on 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione. One potential application is in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has also shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in different types of cancer. Additionally, 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells. Further research is needed to fully understand the mechanisms of action of 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione and its potential applications in different fields.
合成法
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione can be synthesized through a multistep reaction starting from benzil and benzoyl chloride. The reaction involves the condensation of benzil with benzoyl chloride in the presence of a base to form dibenzoylmethane. This compound is then subjected to a Friedel-Crafts acylation reaction with benzene to give 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione.
科学的研究の応用
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has also been found to modulate the expression of various genes and proteins involved in cell signaling pathways, making it a potential therapeutic agent for the treatment of various diseases.
特性
IUPAC Name |
3,5-dibenzoyl-1,7-diphenylheptane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O4/c34-30(21-24-13-5-1-6-14-24)28(32(36)26-17-9-3-10-18-26)23-29(33(37)27-19-11-4-12-20-27)31(35)22-25-15-7-2-8-16-25/h1-20,28-29H,21-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUWDLYSVPYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(CC(C(=O)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)amino]-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide](/img/structure/B6008535.png)
![3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6008543.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6008548.png)
![3-{1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6008550.png)
![5,7-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6008557.png)
![2-(methyl{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B6008571.png)
![9-(4-chlorophenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6008580.png)
![5-methyl-3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008587.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methylbenzyl)thio]acetohydrazide](/img/structure/B6008591.png)


![methyl 1-{2-hydroxy-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6008601.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6008603.png)
